molecular formula C9H6F3NO5 B1420767 Methyl 3-nitro-4-(trifluoromethoxy)benzoate CAS No. 728-54-1

Methyl 3-nitro-4-(trifluoromethoxy)benzoate

Cat. No. B1420767
CAS RN: 728-54-1
M. Wt: 265.14 g/mol
InChI Key: QDKSJOXKTZEEHQ-UHFFFAOYSA-N
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Description

“Methyl 3-nitro-4-(trifluoromethoxy)benzoate” is a chemical compound with the CAS number 728-54-1 . It has a molecular weight of 265.15 . It is used for the preparation of difluoro and trifluoro compounds as anticancer agents .


Synthesis Analysis

The synthesis of “Methyl 3-nitro-4-(trifluoromethoxy)benzoate” involves the reaction of 3-nitro-4-(trifluoromethoxy)benzoic acid (1.05 g, 4.18 mmol) in methanol (40 ml), to which concentrated sulfuric acid (0.446 ml) is added. The resulting mixture is then heated to reflux overnight .


Molecular Structure Analysis

The molecular structure of “Methyl 3-nitro-4-(trifluoromethoxy)benzoate” is represented by the formula C9H6F3NO5 . The InChI code for this compound is 1S/C9H6F3NO5/c1-17-8(14)5-2-3-7(18-9(10,11)12)6(4-5)13(15)16/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-nitro-4-(trifluoromethoxy)benzoate” is a solid at room temperature . It has a refractive index of 1.453 . The density of this compound is 1.295 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethoxy group in compounds like Methyl 3-nitro-4-(trifluoromethoxy)benzoate has been identified as a significant moiety in pharmaceuticals . This group can influence the biological activity of drugs, making it valuable in the design of new therapeutic agents. Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and membrane permeability.

Synthesis of Anticancer Agents

Methyl 3-nitro-4-(trifluoromethoxy)benzoate is used in the synthesis of difluoro and trifluoro compounds with potential anticancer properties . The ability to create such compounds is crucial for developing new treatments that target cancer cells more effectively while minimizing side effects.

Organic Synthesis Reagent

This compound serves as a reagent in organic synthesis, particularly in trifluoromethoxylation reactions . These reactions are essential for introducing the trifluoromethoxy group into various organic molecules, which can lead to the discovery of compounds with novel properties and applications.

Material Science

In material science, the unique properties of the trifluoromethoxy group can be exploited to modify the surface characteristics of materials . This modification can result in materials with improved resistance to heat and chemicals, which is beneficial for various industrial applications.

Catalysis

The trifluoromethoxy group is also relevant in catalysis. It can be used to modify catalysts to improve their efficiency and selectivity . This is particularly important in the development of environmentally friendly and cost-effective chemical processes.

Agrochemical Research

In agrochemical research, the introduction of the trifluoromethoxy group into compounds can lead to the development of new pesticides and herbicides . These compounds can have enhanced activity and selectivity, reducing the environmental impact of agricultural chemicals.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure. The target organ is the respiratory system .

properties

IUPAC Name

methyl 3-nitro-4-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c1-17-8(14)5-2-3-7(18-9(10,11)12)6(4-5)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKSJOXKTZEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-4-(trifluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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